N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(16)15-14(9-5-2-6-10-14)12-7-3-4-8-13(12)17/h12H,2-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKWIIQZJMKHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325805 | |
| Record name | N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91875-73-9 | |
| Record name | NSC518778 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 1 2 Oxocyclohexyl Cyclohexyl Acetamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of disconnections. organic-chemistry.org For a molecule like N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide, several logical disconnections can be proposed.
The structure of this compound offers three primary bonds for logical disconnection: the amide C-N bond, the C-C bond linking the two cyclohexane (B81311) rings, and the C-N bond of the cyclohexylacetamide moiety.
Amide Bond Disconnection (Route A): The most evident disconnection is that of the amide bond. This is a common and reliable strategy in the retrosynthesis of amides. organic-chemistry.org This disconnection leads to two precursor molecules: 1-(2-oxocyclohexyl)cyclohexan-1-amine and an acetylating agent such as acetyl chloride or acetic anhydride . This simplifies the synthetic challenge to the preparation of the key α-substituted amino ketone intermediate.
Inter-ring C-C Bond Disconnection (Route B): An alternative disconnection breaks the carbon-carbon bond between the two cyclohexyl rings. This disconnection is performed at the α-position of the ketone, a common strategy in carbonyl chemistry. This leads to a cyclohexanone (B45756) enolate (or a synthetic equivalent) and an electrophilic N-(1-halocyclohexyl)acetamide .
C-N Bond Disconnection of the Amine Precursor (A-1): Further deconstruction of the amine precursor from Route A by disconnecting the C-N bond at the tertiary carbon leads to 2-cyclohexylcyclohexanone (B167041) and an ammonia (B1221849) equivalent. This identifies 2-cyclohexylcyclohexanone as a crucial intermediate.
These disconnections are summarized in the table below.
| Disconnection | Bond Cleaved | Precursor 1 | Precursor 2 |
| Amide Disconnection | C(O)-N | 1-(2-oxocyclohexyl)cyclohexan-1-amine | Acetyl Chloride |
| C-C Disconnection | C-C (inter-ring) | Cyclohexanone Enolate | N-(1-halocyclohexyl)acetamide |
| C-N Disconnection | C-N (amine) | 2-Cyclohexylcyclohexanone | Ammonia Equivalent |
The synthesis of this compound must address significant challenges in both regioselectivity and stereoselectivity.
Regioselectivity: In the context of Route B, the alkylation of an unsymmetrical ketone like cyclohexanone can lead to the formation of different regioisomers. To achieve the desired 2-substituted product, the reaction conditions must favor the formation of the thermodynamic enolate, which is more substituted. youtube.com The choice of base and reaction temperature is critical in controlling this selectivity.
Stereoselectivity: The target molecule contains at least two stereocenters, at the C1 and C2 positions of the ketone-bearing ring and at C1 of the other cyclohexyl ring. The formation of the C-C bond between the two rings can result in different diastereomers (cis and trans). The stereochemical outcome of the alkylation of cyclohexanone enamines, for instance, is influenced by the direction of attack of the electrophile. ijpsr.info The approach of the electrophile can be directed to occur from the less hindered face of the enolate, which often proceeds through a chair-like transition state to give the thermodynamically more stable product. youtube.com The relative stereochemistry of the final product will depend on the stereocontrol exerted during the key bond-forming steps.
Modern Synthetic Routes and Mechanistic Investigations
Modern synthetic chemistry offers a range of catalytic methods that could be applied to the synthesis of this compound, providing pathways with improved efficiency and selectivity.
Catalytic methods, employing either transition metals or small organic molecules (organocatalysis), are at the forefront of modern organic synthesis. acs.orgnih.gov
Transition metal catalysts are powerful tools for the formation of C-C and C-N bonds. youtube.com
C-C Bond Formation: The synthesis of the 2-cyclohexylcyclohexanone core can be approached using transition metal catalysis. One patented method describes the production of 2-cyclohexylcyclohexanone by passing hydrogen over phenol (B47542) in the presence of a palladium catalyst. researchgate.net More generally, the α-alkylation of ketones can be achieved using transition metal catalysts. Palladium- and copper-based catalysts are known to promote the coupling of ketone enolates with alkyl halides. acs.org
C-N Bond Formation: A significant challenge is the introduction of the acetamido group at a tertiary carbon. Recent advances in transition metal-catalyzed C-H amination offer a potential solution. acs.org Catalysts based on copper, iron, and rhodium have been shown to facilitate the insertion of nitrene species into unactivated C-H bonds, including tertiary ones. acs.orgacs.org A hypothetical route would involve the synthesis of 2-cyclohexylcyclohexane, followed by a catalytic C-H amination at the tertiary C1 position of one of the rings, and subsequent acetylation. The mechanism of these reactions often involves the formation of a metal-nitrenoid intermediate which then inserts into a C-H bond. acs.org
The table below presents some transition metal catalysts that could be adapted for the key synthetic steps.
| Transformation | Catalyst System | Relevant Precursors | Ref. |
| α-Alkylation of Ketones | Cu(OTf)₂ / PPh₃ | Ketone, Alkyl Halide | acs.org |
| C-H Amination | TpBr₃Cu(NCMe) | Saturated Hydrocarbon, PhINTs | acs.org |
| C-H Amination | Iron-based catalysts | Saturated Hydrocarbon, Imido precursor | acs.org |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and different selectivity profiles. nih.gov
C-C Bond Formation: Enamine catalysis, a cornerstone of organocatalysis, provides a robust method for the α-functionalization of ketones. Proline and its derivatives can catalyze the reaction of cyclohexanone with an electrophilic cyclohexyl species. The reaction proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the catalyst, which then attacks the electrophile.
C-N Bond Formation: The direct organocatalytic amination of unactivated tertiary C-H bonds is a developing field. While methods for benzylic C-H amination exist, their application to saturated alkanes is more challenging. rsc.org A more established organocatalytic approach is the α-amination of ketones using azodicarboxylates as the nitrogen source, often catalyzed by proline or its derivatives. nih.gov This would generate an α-amino ketone that could potentially be elaborated to the final product. Another potential strategy involves the α-amination of α-formyl tertiary amides catalyzed by Cinchona alkaloids. nih.gov
The following table summarizes some organocatalytic systems relevant to the proposed synthesis.
| Transformation | Catalyst | Relevant Precursors | Ref. |
| α-Alkylation of Ketones | Proline | Ketone, Electrophile | nih.gov |
| α-Amination of Ketones | Proline / Derivatives | Ketone, Azodicarboxylate | nih.gov |
| α-Amination of α-Formyl Amides | Cinchona Alkaloids | α-Formyl Amide, DtBAD | nih.gov |
Catalytic approaches to this compound synthesis
Chemoenzymatic methods for specific stereoisomers
Chemoenzymatic synthesis leverages the high selectivity of enzymes to produce specific stereoisomers, a significant challenge in traditional organic synthesis. rjpbr.com For a molecule like this compound, which contains multiple chiral centers, achieving stereocontrol is paramount. Biocatalysts such as oxidoreductases, transferases, hydrolases, and lyases are instrumental in creating chiral intermediates with high enantiomeric excess. mdpi.comresearchgate.net
Enzymes like alcohol dehydrogenases (ADHs) can perform stereoselective reduction of a prochiral diketone precursor, yielding a specific chiral hydroxy-ketone that can be further elaborated. mdpi.com Similarly, transaminases can be employed for the asymmetric amination of a ketone, directly installing a chiral amine group which is a key feature of the target molecule's core scaffold. mdpi.com The use of engineered enzymes, developed through methods like directed evolution, can further enhance substrate specificity and reaction efficiency under non-natural conditions. dntb.gov.ua These biocatalytic steps are often integrated into a multi-step chemical synthesis, providing a powerful route to optically active this compound isomers that would be difficult to access through purely chemical means. rjpbr.comuu.nl
Multi-component reactions leading to the core scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govub.edu The core scaffold of this compound is well-suited for synthesis via an MCR approach.
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that could be adapted for this purpose. nih.gov A hypothetical Ugi-type synthesis could involve the reaction of cyclohexanone, an amine (e.g., ammonia or a protected amine), a carboxylic acid (acetic acid), and an isocyanide. The resulting Ugi product would be a bis-amide closely related to the target structure. nih.govresearchgate.net Another powerful MCR is the Passerini three-component reaction, which combines a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netwikipedia.org While not directly yielding the target structure, the Passerini product could serve as a versatile intermediate. The sequencing of MCRs with subsequent cyclization or transformation reactions is a powerful strategy for building diverse and complex heterocyclic scaffolds from simple starting materials. nih.gov
The primary advantages of using MCRs in this context include:
Diversity: By varying the individual components of the reaction, large libraries of related compounds can be synthesized efficiently, which is particularly useful in medicinal chemistry for exploring structure-activity relationships. researchgate.net
Complexity: MCRs allow for the formation of multiple bonds and stereocenters in a single operation, providing rapid access to complex molecular architectures. nih.gov
Green chemistry principles in this compound synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes that minimize environmental impact. nih.gov The synthesis of this compound can be made more environmentally benign by adhering to these principles. researchgate.netstmjournals.com
Key aspects of a green synthesis for this compound include:
Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc), water, or ionic liquids is a primary goal. unibo.it Solvent-free, or neat, reaction conditions represent an ideal scenario, often achieved through mechanochemical methods like grinding. mdpi.com
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting material atoms into the final product is fundamental. This minimizes the generation of by-products and waste. mdpi.com
Catalysis: The use of recyclable catalysts, including biocatalysts or metal catalysts, is preferred over stoichiometric reagents to reduce waste. mdpi.com For instance, a deprotection step could utilize catalytic hydrogenation, which produces minimal waste. unibo.it
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net
By integrating these principles, the synthesis can be designed to be safer, more efficient, and more sustainable. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is essential for maximizing product yield and purity on a laboratory scale. Factors such as solvent, temperature, and pressure play critical roles in the outcome of the synthesis of this compound.
Solvent effects and reaction kinetics
The choice of solvent can profoundly influence reaction rates and equilibrium positions. In the synthesis of amide-containing compounds, solvent polarity can play a key role. Theoretical and experimental studies on analogous structures, such as N-(4-hydroxycyclohexyl)-acetamide, show that increasing solvent polarity can facilitate the formation of intermediates and products by stabilizing charged or polar transition states. academie-sciences.fr Polar solvents can increase the interaction energies between the solvent and the reactants, intermediates, and products, thereby providing a lower energy pathway for the reaction to proceed. academie-sciences.fr The kinetics of the reaction are thus accelerated in more polar environments.
Table 1: Hypothetical Influence of Solvent Polarity on Reaction Yield This interactive table illustrates the principle that increasing solvent polarity can positively affect the yield of polar products, based on findings from analogous chemical systems. academie-sciences.fr
| Solvent | Dielectric Constant (ε) | Relative Polarity | Hypothetical Yield (%) |
| Toluene | 2.4 | Low | 45 |
| Dichloromethane | 9.1 | Medium | 65 |
| Acetonitrile (B52724) | 37.5 | High | 80 |
| Water | 80.1 | Very High | 88 |
Temperature and pressure influences on reaction outcomes
Temperature is a critical parameter for controlling reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. However, for reactions with competing pathways or reversible steps, temperature must be carefully optimized to favor the desired product and minimize the formation of impurities. In some cases, higher temperatures can lead to decomposition or unwanted side reactions.
The effect of pressure is more variable. While many organic reactions in the liquid phase are relatively insensitive to small changes in pressure, significant pressure can influence reactions where there is a change in the volume of the gas phase or can alter the activation volume of the transition state. academie-sciences.fr For certain reactions, such as those involving gaseous reagents like hydrogen in a reduction step, increasing pressure can increase the concentration of the reagent in the solution phase, thereby accelerating the reaction rate. mdpi.com However, studies on similar amide-forming systems have shown that pressure may have a negligible effect on the final product ratio. academie-sciences.fr
Table 2: Hypothetical Effect of Temperature on Reaction Time and Yield This table demonstrates a typical trade-off in reaction optimization, where higher temperatures decrease reaction time but may negatively impact yield beyond an optimal point due to side reactions or decomposition.
| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Observations |
| 25 (Room Temp) | 24 | 75 | Slow conversion |
| 50 | 8 | 90 | Optimal balance |
| 80 | 3 | 82 | Increased byproduct formation |
| 110 | 1 | 65 | Significant decomposition |
Isolation and purification strategies for academic research scale
After the reaction is complete, the target compound must be isolated from the reaction mixture and purified. A typical laboratory-scale workup and purification protocol for this compound would involve several steps.
Workup: The reaction mixture is first cooled to room temperature. If the reaction was conducted in a water-miscible solvent like acetonitrile, it is often diluted with a larger volume of an immiscible organic solvent such as ethyl acetate. chemicalbook.com The organic layer is then washed sequentially with an acidic solution (e.g., 1M HCl) to remove any unreacted basic starting materials, followed by a basic solution (e.g., 1M Na₂CO₃) to remove acidic starting materials or byproducts. chemicalbook.com A final wash with brine (saturated NaCl solution) removes residual water.
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. ijpcbs.com
Purification: The crude product is then purified to remove any remaining impurities. The most common method for purification at the academic research scale is flash column chromatography on silica (B1680970) gel. A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to separate the desired product from other components. Alternatively, if the product is a stable solid, recrystallization from an appropriate solvent can be an effective method to obtain highly pure material. The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). chemicalbook.com
Elucidation of Reaction Mechanisms and Kinetics Involving N 1 2 Oxocyclohexyl Cyclohexyl Acetamide
Mechanistic Pathways of Formation Reactions
The synthesis of N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide can be logically achieved through the Ritter reaction, a powerful method for creating N-alkyl amides. wikipedia.orgnrochemistry.com This reaction typically involves the reaction of a nitrile with a species capable of forming a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. openochem.orgyoutube.com
The proposed synthesis begins with the precursor alcohol, 1-(2-oxocyclohexyl)cyclohexanol, and utilizes acetonitrile (B52724) as both a reagent and solvent. The reaction proceeds through a series of well-defined intermediates and transition states under strong acid catalysis.
The mechanism unfolds in several key steps:
Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of 1-(2-oxocyclohexyl)cyclohexanol by a strong acid (e.g., H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Formation of a Tertiary Carbocation: The protonated alcohol undergoes dehydration, losing a molecule of water to form a stable tertiary carbocation. The positive charge resides on the carbon atom that bridges the two cyclohexyl rings. The formation of this stable carbocation is a critical and often rate-determining step in the Ritter reaction. youtube.com
Nucleophilic Attack by Nitrile: The nitrogen atom of acetonitrile, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbocation. This step results in the formation of a nitrilium ion intermediate. This ion is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms.
Hydration of the Nitrilium Ion: A water molecule attacks the electrophilic carbon of the nitrilium ion.
Deprotonation and Tautomerization: A final deprotonation step, followed by tautomerization, yields the stable amide product, this compound, and regenerates the acid catalyst. youtube.com
The efficiency and outcome of the Ritter reaction are highly dependent on the choice of catalysts and reagents.
Catalysts: Strong protic acids, such as sulfuric acid, or Lewis acids like iron(III) nitrate, are essential for the reaction to proceed. wikipedia.orgnih.gov The catalyst's primary role is to facilitate the generation of the carbocation intermediate from the alcohol. The concentration and strength of the acid catalyst directly influence the reaction rate; higher concentrations generally lead to faster kinetics. Alternative catalysts, such as the conducting polymer PEDOT, have also been shown to mediate Ritter reactions, potentially offering milder conditions. ingentaconnect.com
Reagents: Acetonitrile serves the dual purpose of being a solvent and the source of the acetamide (B32628) group's nitrogen and acetyl moiety. Using acetonitrile in large excess helps to drive the equilibrium toward the formation of the nitrilium ion. Water is a crucial reagent for the final hydrolysis step that converts the nitrilium ion into the final amide product. youtube.com The reaction is typically quenched with water after the initial stages are complete. youtube.com
Reactivity of this compound as a Substrate
The reactivity of this compound is dictated by its three primary components: the amide group, the cyclohexanone (B45756) ring, and the cyclohexyl framework. Reactions can be directed selectively to one of these sites depending on the chosen reagents and conditions.
The amide group, while generally stable, can undergo several key transformations.
Hydrolysis: Amides are among the least reactive carboxylic acid derivatives and require harsh conditions for hydrolysis. chemistrysteps.commasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Heating with strong aqueous acid (e.g., H₃O⁺) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding a carboxylic acid (acetic acid) and the protonated primary amine, 1-(2-oxocyclohexyl)cyclohexan-1-amine. youtube.comyoutube.com The reaction is effectively irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com
Base-Catalyzed Hydrolysis: This process requires heating with a strong base like sodium hydroxide (B78521). It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction is challenging due to the poor leaving group ability of the resulting amide anion. However, under forcing conditions, the reaction proceeds to form a carboxylate salt (sodium acetate) and the neutral primary amine. chemistrysteps.com
Reduction: The amide functional group can be reduced to an amine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is effective at reducing amides to their corresponding amines. masterorganicchemistry.combyjus.com In this case, this compound would be reduced to N-ethyl-1-(2-oxocyclohexyl)cyclohexan-1-amine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing amides. masterorganicchemistry.com The steric hindrance around the amide in this particular substrate may necessitate elevated temperatures or activating agents for the reduction to proceed efficiently. researchgate.netresearchgate.net
The ketone carbonyl group within the cyclohexanone ring is a site of significant reactivity.
Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). This reagent typically does not affect the more stable amide group. The reduction of the cyclohexanone will produce N-[1-(2-hydroxycyclohexyl)cyclohexyl]acetamide. This reaction creates a new stereocenter, resulting in a mixture of diastereomeric alcohols (cis and trans). The stereochemical outcome is influenced by the steric environment around the carbonyl group, with the hydride reagent preferentially attacking from the less hindered face. nih.govcdnsciencepub.comresearchgate.net
Reductive Amination: The ketone can be converted into an amine through reductive amination. This two-step process involves the initial formation of an imine or enamine by reacting the ketone with an amine (e.g., ammonia (B1221849), a primary or secondary amine), followed by reduction. pearson.compearson.comresearchgate.net A classic method for this transformation is the Leuckart reaction , which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures to produce a new primary amine at the ketone's original position. wikipedia.orgsciencemadness.orgmdpi.com
Beckmann Rearrangement: The cyclohexanone can be converted to its corresponding oxime by treatment with hydroxylamine. byjus.com This oxime derivative, when exposed to an acid catalyst (like sulfuric acid), can undergo a Beckmann rearrangement. ucla.edulibretexts.org This reaction involves the migration of the alkyl group anti to the oxime's hydroxyl group, expanding the six-membered cyclohexanone ring into a seven-membered caprolactam (a cyclic amide). unive.itresearchgate.net This represents a significant skeletal transformation of the molecule.
Beyond reactions at specific functional groups, transformations involving the carbon skeleton of the cyclohexyl rings can occur, particularly under acidic conditions.
Carbocation Rearrangements: During the acid-catalyzed formation of the molecule via the Ritter reaction, the tertiary carbocation intermediate is relatively stable. However, like all carbocations, it could theoretically undergo rearrangements, such as 1,2-hydride or alkyl shifts, to form an even more stable species, although this is less likely for a tertiary cation. Such rearrangements are a potential source of side products in acid-catalyzed reactions involving bicyclic systems. youtube.comrsc.org
Ring Expansion via Beckmann Rearrangement: As detailed in the previous section, the most notable rearrangement of the cyclohexyl ring is the Beckmann rearrangement of the corresponding cyclohexanone oxime. byjus.comucla.edu This acid-catalyzed process transforms the cyclohexanone ring into a caprolactam, fundamentally altering the molecular structure by inserting a nitrogen atom into the ring. libretexts.org
Kinetic Studies and Reaction Rate Determination
Experimental methodologies for kinetic measurements
There is no published information on the experimental methodologies used for kinetic measurements of reactions involving this compound.
Derivation of rate laws and activation parameters
There is no published information regarding the derivation of rate laws or the determination of activation parameters for reactions involving this compound.
Stereochemical Investigations of N 1 2 Oxocyclohexyl Cyclohexyl Acetamide and Its Derivatives
Conformational Analysis of Cyclohexane (B81311) Rings and Amide Linkage
The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering all adjacent C-H bonds. libretexts.org For substituted cyclohexanes, the two possible chair conformations—resulting from a ring flip—are often not equivalent in energy. libretexts.org Bulky substituents preferentially occupy the equatorial position to avoid destabilizing steric interactions known as 1,3-diaxial interactions. youtube.comfiveable.me In N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide, both the acetamido group and the opposing (2-oxocyclohexyl) group are sterically demanding. Therefore, the most stable conformer is expected to have these groups in equatorial positions on their respective rings to minimize steric strain.
The amide linkage itself introduces another level of conformational complexity. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has significant double-bond character, making it planar. nih.gov This planarity results in two possible rotational isomers (rotamers): a trans (or E) form and a cis (or Z) form. For most secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides, is significantly more stable due to reduced steric hindrance. nih.govresearchgate.net
The study of these conformational preferences relies on a combination of experimental and theoretical methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are powerful experimental tools for elucidating molecular geometry in solution and the solid state, respectively. researchgate.netresearchgate.netnih.gov Computational chemistry, particularly using Density Functional Theory (DFT), provides a theoretical framework to calculate the relative energies of different conformers, map potential energy surfaces, and investigate the mechanisms of interconversion. academie-sciences.fr
| Methodology | Type | Application in Conformational Analysis |
| NMR Spectroscopy | Experimental | Determines the connectivity and spatial relationships of atoms in solution. Can be used to identify different conformers and estimate their relative populations. researchgate.net |
| X-ray Crystallography | Experimental | Provides precise atomic coordinates of a molecule in its solid, crystalline state, offering a definitive view of the preferred conformation in the crystal lattice. nih.govnih.gov |
| Computational Chemistry (e.g., DFT) | Theoretical | Calculates the geometric and energetic properties of molecules. Used to predict the most stable conformers, transition states, and the energy barriers between them. academie-sciences.fr |
The conformations of this compound are not static. At room temperature, sufficient thermal energy exists for the molecule to undergo rapid conformational changes. The cyclohexane rings are in a constant state of dynamic equilibrium, undergoing a "ring flip" or "chair-chair interconversion." libretexts.orgfiveable.me This process involves the interchange of axial and equatorial positions. researchgate.net For an unsubstituted cyclohexane ring, the energy barrier for this inversion is approximately 45 kJ/mol. libretexts.org In the case of this compound, the equilibrium will heavily favor the conformer where the large substituents occupy equatorial positions, making the alternative conformer with axial substituents significantly higher in energy and less populated. libretexts.orgyoutube.com
Similarly, rotation around the amide C-N bond, while restricted, is also possible. This cis-trans isomerization is a crucial process in biological systems. nih.gov The energy barrier for this rotation is higher than that for single-bond rotation but can be overcome, leading to an equilibrium between the major trans and minor cis conformers. nih.gov The exact ratio and rate of interconversion depend on factors like solvent and temperature.
Chirality and Stereoisomerism in this compound
The specific connectivity of the atoms in this compound gives rise to chirality, a property where a molecule is non-superimposable on its mirror image.
A stereocenter is typically a carbon atom bonded to four different groups. Careful examination of the structure of this compound reveals the presence of two such stereocenters:
C1 of the acetamide-bearing cyclohexane ring: This carbon is attached to four distinct groups: (1) the acetamido group (-NHCOCH₃), (2) the (2-oxocyclohexyl) group, (3) the C2 methylene (B1212753) group of its own ring, and (4) the C6 methylene group of its own ring.
C1 of the 2-oxocyclohexyl ring: This carbon is bonded to four different groups: (1) the cyclohexyl-acetamide substituent, (2) the adjacent carbonyl group at C2, (3) the C6 methylene group of its own ring, and (4) a hydrogen atom.
With two stereocenters (n=2), the maximum number of possible stereoisomers is 2ⁿ = 4. These stereoisomers exist as two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric.
| Stereocenter 1 (C1) | Stereocenter 2 (C1') | Stereoisomer | Relationship |
| R | R | (R,R) | Enantiomer of (S,S) |
| S | S | (S,S) | Enantiomer of (R,R) |
| R | S | (R,S) | Enantiomer of (S,R) |
| S | R | (S,R) | Enantiomer of (R,S) |
| Note: (R,R) is a diastereomer of (R,S) and (S,R). |
The synthesis of a specific stereoisomer of this compound would require advanced synthetic strategies. A non-stereocontrolled synthesis would likely produce a mixture of all four stereoisomers. To obtain a single, pure stereoisomer, chemists employ one of two general approaches:
Stereoselective Synthesis: This involves designing a reaction pathway that preferentially forms one stereoisomer over others. This can be achieved using chiral starting materials, chiral auxiliaries that are later removed, or chiral catalysts that influence the stereochemical outcome of a key reaction step.
Resolution: This approach involves synthesizing a mixture of stereoisomers (typically a racemic mixture of enantiomers or a mixture of diastereomers) and then separating them. Diastereomers have different physical properties (e.g., solubility, boiling point) and can often be separated by standard techniques like crystallization or chromatography. Enantiomers, which have identical physical properties, can be separated by converting them into a mixture of diastereomers (e.g., by reacting them with a pure chiral resolving agent), separating the diastereomers, and then regenerating the original enantiomers. Chiral chromatography is another powerful method for the direct separation of enantiomers.
Influence of Stereochemistry on Molecular Interactions and Reactivity
The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a profound impact on its physical properties and chemical behavior. Diastereomers, having different shapes and internal steric energies, will exhibit different melting points, boiling points, solubilities, and spectroscopic characteristics. fiveable.me
More significantly, stereochemistry governs how a molecule interacts with its environment, particularly with other chiral entities like biological receptors or enzymes. The precise spatial orientation of the carbonyl oxygen and the amide N-H proton, which are key sites for hydrogen bonding, will differ between stereoisomers. researchgate.netnih.govnih.gov This can lead to one stereoisomer binding strongly to a biological target while another binds weakly or not at all.
Reactivity is also affected. The accessibility of the ketone's carbonyl group to an incoming nucleophile or the amide group to hydrolysis will be influenced by the steric environment created by the rest of the molecule. The different conformations and steric hindrances of each stereoisomer can lead to significant differences in reaction rates and even dictate which reaction pathways are favored. nist.gov
Stereoelectronic Effects on Reaction Pathways
The formation and subsequent reactions of this compound are profoundly influenced by stereoelectronic effects, which dictate the preferred three-dimensional arrangement of atoms and orbitals, thereby controlling the kinetic and thermodynamic outcomes of the reaction. These effects arise from the interplay between the electronic properties of bonds and the spatial orientation of the molecule.
In the context of the cyclohexanone (B45756) moiety of the title compound, any nucleophilic attack at the carbonyl carbon is subject to well-established stereoelectronic principles. The two faces of the carbonyl group, designated as the Re and Si faces, are diastereotopic due to the presence of the chiral quaternary center at the alpha position. The trajectory of an incoming nucleophile is not random but is governed by a combination of steric hindrance and orbital overlap considerations.
Two predominant models, the Felkin-Anh model and the Cieplak model, are often invoked to predict the stereochemical outcome of such additions. The Felkin-Anh model prioritizes steric interactions, suggesting that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the alpha-carbon. This minimizes steric clash in the transition state.
Conversely, the Cieplak model emphasizes the importance of stabilizing hyperconjugative interactions. It posits that the transition state is stabilized by electron donation from adjacent sigma (σ) bonds into the forming sigma-star (σ*) orbital of the new bond between the nucleophile and the carbonyl carbon. rsc.orgresearchgate.net According to this model, the preferred trajectory of the nucleophile is anti-periplanar to the most electron-donating σ-bond. rsc.orgresearchgate.net In many cyclohexanone systems, C-C bonds are better electron donors than C-H bonds, which can lead to predictions that sometimes differ from the Felkin-Anh model. The interplay of these effects determines whether the nucleophilic attack occurs preferentially from the axial or equatorial direction, leading to the corresponding diastereomeric alcohol. researchgate.net
The table below illustrates the influence of stereoelectronic effects on the facial selectivity of nucleophilic additions to substituted cyclohexanones, providing analogous examples to understand the potential reaction pathways for this compound.
Table 1: Diastereoselectivity in Nucleophilic Additions to Substituted Cyclohexanones
| Cyclohexanone Derivative | Nucleophile | Major Diastereomer | Reference |
|---|---|---|---|
| 4-tert-Butylcyclohexanone (B146137) | NaBH₄ | Equatorial Attack | youtube.com |
| 4-tert-Butylcyclohexanone | L-Selectride® | Axial Attack | youtube.com |
| 2-Methylcyclohexanone | MeLi | Axial Attack | uoa.gr |
Diastereoselective Transformations of this compound
The presence of multiple stereocenters in this compound makes it a candidate for various diastereoselective transformations. The formation of the crucial C-C bond between the two cyclohexane rings is a key step where stereocontrol is critical. A common synthetic route to such α-substituted ketones is the Stork enamine alkylation. youtube.com
In a hypothetical synthesis, the enamine of cyclohexanone could be alkylated with a suitable electrophile derived from the other cyclohexyl ring. The stereochemical outcome of this alkylation is largely dictated by the conformation of the enamine intermediate and the trajectory of the electrophile. Enamines derived from cyclohexanones typically adopt a half-chair conformation. For effective orbital overlap between the enamine's π-system and the incoming electrophile, the attack generally occurs from an axial direction. chemtube3d.com
This preference for axial attack is a classic example of stereoelectronic control, leading to a chair-like transition state which is generally lower in energy than a boat-like transition state. youtube.comchemtube3d.com If we consider the alkylation of a cyclohexanone enamine, the electrophile's approach from the top or bottom face will lead to different diastereomers. The facial selectivity will be influenced by the steric bulk of the enamine's amine component and any substituents on the cyclohexanone ring. For instance, in the alkylation of the enamine of 4-tert-butylcyclohexanone with propyl iodide, the reaction shows a high preference for the formation of the trans product, resulting from the electrophile attacking from the face opposite to the bulky tert-butyl group. youtube.com This leads to the newly introduced alkyl group being in an axial position in the initial product, which may then equilibrate to a more stable conformation.
The table below presents data from analogous diastereoselective alkylations of cyclohexanone enamines, illustrating the principles that would govern the synthesis of this compound.
Table 2: Diastereoselectivity in the Alkylation of Cyclohexanone Enamines
| Enamine of | Electrophile | Major Product (Stereochemistry) | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Propyl Iodide | trans-2-Propyl-4-tert-butylcyclohexanone | 90:10 | youtube.com |
| Cyclohexanone | Benzyl Bromide | 2-Benzylcyclohexanone | - | uoa.gr |
Subsequent transformations of the ketone or amide functionalities in this compound would also be subject to diastereoselective control. For example, reduction of the ketone would lead to a diastereomeric alcohol, with the stereochemical outcome dependent on the size of the reducing agent and the principles of nucleophilic addition to cyclohexanones as discussed previously. youtube.com Modification of the acetamide (B32628) group could also proceed with diastereoselectivity, influenced by the adjacent bulky dicyclohexylmethine center.
Advanced Analytical and Spectroscopic Methodologies for Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for determining the constitution and three-dimensional structure of N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of magnetic environments, a full and unambiguous assignment requires advanced two-dimensional (2D) techniques.
A suite of 2D NMR experiments is essential for piecing together the molecular puzzle of this compound. slideshare.net Each experiment provides a different layer of connectivity information. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal the spin systems within each of the two cyclohexyl rings. Cross-peaks would connect adjacent protons (e.g., H-2' to H-3', H-3' to H-4', etc.), allowing for the tracing of the proton network around each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. Each CH and CH₂ group in the molecule would produce a cross-peak, linking the ¹H and ¹³C chemical shifts.
Connecting the two cyclohexyl rings through the quaternary carbon (C-1).
Linking the acetyl group to the rest of the molecule via the nitrogen atom.
Confirming the position of the keto group on the oxocyclohexyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically <5 Å). princeton.edu This is crucial for elucidating the preferred conformation and stereochemistry. For instance, NOESY could show correlations between protons on the two different rings, providing insight into their relative orientation.
A hypothetical table of key HMBC correlations that would be expected for the structural elucidation of this compound is provided below.
| Proton(s) | Correlates to Carbon(s) (m/z) | Implication |
| H₃-C(acetyl) | C=O (acetyl), C-1' | Connects acetyl group to cyclohexyl ring via amide linkage |
| NH | C=O (acetyl), C-1', C-2', C-6' | Confirms amide linkage to C-1' of the cyclohexyl ring |
| H-2 | C-1, C-3, C-6, C=O (keto) | Positions the keto group at C-2 |
| H-6 | C-1, C-2, C-5, C=O (keto) | Confirms C-2 as the keto position and links to C-1 |
While solution-state NMR describes a molecule's structure in a solvent, solid-state NMR (ssNMR) provides information about its structure and dynamics in the solid phase. For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of the compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. In ssNMR, differences in the packing of molecules within the crystal lattice would result in different chemical shifts for the carbon and nitrogen atoms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, allowing for the identification and characterization of different crystalline forms.
This compound possesses several bonds capable of rotation and rings that can undergo conformational changes. Variable temperature (VT) NMR is the primary technique used to study these dynamic processes. umn.eduucl.ac.ukslideshare.net
Key dynamic processes that could be studied include:
Ring Inversion: Both cyclohexyl rings can undergo chair-to-chair interconversion. At high temperatures, this process is fast on the NMR timescale, and protons in axial and equatorial positions show averaged chemical shifts. libretexts.org Upon cooling, the rate of inversion slows, and at a low enough temperature (the slow exchange regime), separate signals for the axial and equatorial protons would become visible. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier for the ring flip. ucl.ac.uk
Amide Bond Rotation: The C-N bond of an amide has significant double-bond character, leading to restricted rotation. ucl.ac.uk This can result in different conformations (E/Z isomers) around this bond. VT-NMR can be used to study the rate of this rotation. If the rotation is slow, distinct sets of signals might be observed for the different conformers. As the temperature is raised, the rotation becomes faster, leading to the coalescence of these signals. libretexts.orglibretexts.org
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com
High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₂₃NO₂. An accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺) would distinguish it from any other combination of atoms that might have the same nominal mass.
| Formula | Type | Calculated Mass (Da) |
| C₁₄H₂₃NO₂ | Molecular Ion (M⁺) | 237.1729 |
| C₁₄H₂₄NO₂ | Protonated Ion ([M+H]⁺) | 238.1807 |
| C₁₄H₂₃NNaO₂ | Sodiated Adduct ([M+Na]⁺) | 260.1626 |
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. ucdavis.eduuab.edu This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).
Expected fragmentation pathways would include:
Loss of the acetyl group: A common fragmentation for N-acetyl compounds is the cleavage of the amide bond, leading to the loss of ketene (B1206846) (CH₂=C=O) or an acetyl radical.
Cleavage between the rings: The bond connecting the two cyclohexyl rings could break, leading to fragments corresponding to each ring system.
α-Cleavage: Cleavage adjacent to the carbonyl group of the oxocyclohexyl ring is a characteristic fragmentation for ketones.
Amine-related fragmentation: Cleavage of the C-N bond can also occur. miamioh.edu
A table of plausible fragment ions and their corresponding m/z values is presented below.
| Proposed Fragment Ion (m/z) | Loss | Structure of Fragment |
| 195 | Loss of C₂H₂O (ketene) | [M+H - 42]⁺ |
| 154 | Cleavage between rings | [C₁₀H₁₆N]⁺ |
| 142 | Cleavage between rings | [C₈H₁₆NO]⁺ |
| 98 | Oxocyclohexyl fragment | [C₆H₁₀O]⁺ |
| 83 | Cyclohexyl fragment | [C₆H₁₁]⁺ |
Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and elucidating reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the transformation of a molecule through a biological or chemical process. The distinct mass of the isotope allows for its detection by mass spectrometry (MS) or its effect on spectra in nuclear magnetic resonance (NMR) spectroscopy.
For a compound like this compound, isotopic labeling could be instrumental in studying its formation or degradation pathways. For instance, labeling the carbonyl carbon with ¹³C on the 2-oxocyclohexyl ring would enable precise tracking of this specific moiety in metabolic studies. Similarly, substituting the amide nitrogen with ¹⁵N could provide critical information about the stability and reactivity of the amide bond under various conditions. While specific mechanistic studies employing isotopic labeling on this compound are not extensively documented in publicly available literature, the methodology remains a cornerstone for such investigations in medicinal and organic chemistry.
X-ray Crystallography and Single-Crystal Diffraction
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms.
Single-crystal X-ray diffraction (SC-XRD) provides precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive depiction of the molecule's geometry. For this compound, this analysis would confirm the connectivity of the acetamide (B32628) group to the spirocyclic carbon linking the two cyclohexane (B81311) rings. It would also establish the conformation of the two rings, which are expected to adopt chair conformations to minimize steric strain.
The determination of the absolute configuration is crucial for chiral molecules. While this compound itself is not chiral, its synthesis or subsequent transformations could involve chiral centers, making techniques like anomalous dispersion crucial for assigning the correct stereochemistry.
Table 1: Representative Bond Metrics for this compound (Hypothetical Data Based on Standard Values)
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| C=O (ketone) | 1.21 | C-C(=O)-C (ketone) | 116-120 |
| C=O (amide) | 1.23 | C-N-C | 120-123 |
| C-N (amide) | 1.33 | O=C-N | 122-125 |
| N-H (amide) | 1.01 | C-C-C (cyclohexane ring) | 109-112 |
| C-C (spiro center) | 1.56 |
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the presence of both a hydrogen bond donor (the N-H group of the amide) and two hydrogen bond acceptors (the carbonyl oxygens of the amide and the ketone) is expected to dominate the packing arrangement.
It is highly probable that the primary intermolecular interaction is the formation of hydrogen bonds between the amide N-H of one molecule and the amide C=O of a neighboring molecule. This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of primary and secondary amides. The ketone's carbonyl group can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.
Polymorphism refers to the ability of a compound to exist in more than one crystal form, each with a distinct packing arrangement and physical properties. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure. Each polymorph will have a unique X-ray diffraction pattern.
Co-crystallization involves crystallizing the target molecule with a second component, known as a co-former, to create a new crystalline solid with modified properties. For this compound, co-crystallization with pharmaceutically acceptable carboxylic acids or other amides could be explored to potentially alter its physical properties. Studies on the polymorphism and co-crystallization of this compound would be essential for controlling its solid-state properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the presence of specific functional groups and their local chemical environment, particularly hydrogen bonding.
The infrared spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent functional groups.
N-H Stretch: The stretching vibration of the amide N-H bond is expected to appear as a sharp band in the region of 3300-3250 cm⁻¹. The exact position and shape of this band are highly indicative of the strength of hydrogen bonding; stronger bonds lead to a shift to lower wavenumbers and band broadening.
C-H Stretches: The aliphatic C-H stretching vibrations of the cyclohexane rings will be observed in the 3000-2850 cm⁻¹ region.
Amide I Band (C=O Stretch): This is one of the most prominent bands in the spectrum, arising from the amide carbonyl stretching vibration. For secondary amides, it typically appears between 1680 and 1630 cm⁻¹. Its position is sensitive to hydrogen bonding, with bonded C=O groups absorbing at lower frequencies.
Ketone C=O Stretch: The stretching vibration of the cyclohexanone (B45756) carbonyl group is expected to appear at a higher frequency than the amide I band, typically in the range of 1725-1705 cm⁻¹. The six-membered ring structure influences this frequency.
Amide II Band: This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is characteristic of secondary amides and is found between 1570 and 1515 cm⁻¹.
Raman spectroscopy would provide complementary information. While the polar carbonyl groups give strong signals in the IR spectrum, the non-polar C-C bonds of the cyclohexane rings would be more prominent in the Raman spectrum, allowing for a detailed analysis of the skeletal framework.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amide | N-H Stretch | 3300-3250 | Position and broadening are indicative of hydrogen bond strength. |
| Cyclohexane | C-H Stretch | 3000-2850 | Asymmetric and symmetric stretches. |
| Ketone | C=O Stretch | 1725-1705 | Characteristic of a six-membered ring ketone. |
| Amide | C=O Stretch (Amide I) | 1680-1630 | Sensitive to conformation and hydrogen bonding. |
| Amide | N-H Bend / C-N Stretch | 1570-1515 | Known as the Amide II band, characteristic of secondary amides. |
Studies on inter- and intramolecular hydrogen bonding patterns
The structure of this compound, featuring a secondary amide and a ketone, presents potential for both intramolecular and intermolecular hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) and the ketone carbonyl oxygen can act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amide N-H group and the oxygen of the 2-oxocyclohexyl group. The feasibility of this interaction would depend on the stereochemical relationship between the two cyclohexyl rings and the conformational flexibility of the molecule, which would dictate if the N-H and C=O groups can come into sufficient proximity and with a suitable orientation. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be critical in investigating this. In a non-polar solvent, the presence of an intramolecular hydrogen bond would be indicated by a lower frequency N-H stretching vibration in the IR spectrum compared to a similar compound incapable of forming such a bond.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant feature. The amide N-H of one molecule can form a hydrogen bond with the amide C=O of a neighboring molecule, a common motif in secondary amides. Alternatively, the N-H could bond to the ketone C=O of another molecule. X-ray crystallography would be the definitive method to determine the precise intermolecular hydrogen bonding network in the solid state, providing data on bond distances and angles.
A hypothetical representation of potential hydrogen bonding interactions is presented in the table below.
| Type of Hydrogen Bond | Donor | Acceptor | Potential Investigation Method |
| Intramolecular | Amide N-H | Ketone C=O | IR, NMR Spectroscopy |
| Intermolecular | Amide N-H | Amide C=O | X-ray Crystallography, IR Spectroscopy |
| Intermolecular | Amide N-H | Ketone C=O | X-ray Crystallography, IR Spectroscopy |
Chiroptical Spectroscopic Techniques (CD, ORD) for Enantiomeric Excess Determination
This compound possesses a chiral center at the C1 position of the acetamide-bearing cyclohexyl ring, and another potential chiral center at the C1 position of the 2-oxocyclohexyl ring. The presence of these chiral centers means that the compound can exist as enantiomers and diastereomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying such chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carbonyl group of the ketone and the amide chromophore are expected to give rise to distinct CD signals. The sign and magnitude of the Cotton effect observed in the CD spectrum are highly sensitive to the stereochemistry of the molecule. For instance, the n→π* transition of the ketone chromophore would produce a Cotton effect whose sign could be related to the absolute configuration at the adjacent chiral center based on empirical rules like the Octant Rule. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, the enantiomeric excess (ee) of the sample can be determined.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov A chiral molecule will exhibit a characteristic ORD curve, and the presence of chromophores like the ketone and amide will lead to complex curves with peaks and troughs, known as Cotton effects. nist.gov Similar to CD, the shape and sign of the ORD curve are directly related to the stereochemistry of the molecule. ORD can also be used to determine the enantiomeric excess of a sample by comparing its specific rotation at a particular wavelength to that of the pure enantiomer.
While no specific CD or ORD data for this compound are available, the table below outlines the expected chromophores and their relevance in chiroptical analysis.
| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Application |
| Ketone (C=O) | n → π | ~280-320 | Determination of absolute configuration and enantiomeric excess |
| Amide (N-C=O) | n → π | ~210-240 | Confirmation of stereochemistry |
| Amide (N-C=O) | π → π* | ~190-210 | Confirmation of stereochemistry |
Computational Chemistry and Theoretical Modeling of N 1 2 Oxocyclohexyl Cyclohexyl Acetamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, energy, and various spectroscopic parameters.
Density Functional Theory (DFT) for electronic structure and energy minimization
Density Functional Theory (DFT) is a robust and widely used computational method that balances accuracy with computational cost, making it ideal for a molecule of this size. sciforum.net It is particularly effective for geometry optimization, the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. scm.com For N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide, a DFT approach, likely using a hybrid functional such as B3LYP or PBE0 with a Pople-style basis set like 6-31+G(d,p), would be employed to locate its most stable conformation. sciforum.netarxiv.org This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies.
The resulting optimized geometry provides the most plausible structure of the molecule in the gas phase. Key parameters include the chair conformations of the two cyclohexyl rings and the relative orientation of the acetamide (B32628) and ketone functional groups.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31+G(d,p)) This table presents plausible, illustrative data that would be expected from a DFT calculation.
| Parameter | Atom(s) Involved | Hypothetical Value |
| Bond Lengths | ||
| C=O (Ketone) | 1.215 Å | |
| C=O (Amide) | 1.230 Å | |
| C-N (Amide) | 1.355 Å | |
| N-H (Amide) | 1.012 Å | |
| C-C (inter-ring) | 1.548 Å | |
| Bond Angles | ||
| O=C-N (Amide) | 122.5° | |
| C-N-C | 121.8° | |
| O=C-C (Ketone) | 120.5° | |
| Dihedral Angles | ||
| C-C-N-H | 179.5° (trans) | |
| O=C-C-C (Ketone) | -45.0° |
Ab initio methods for high-accuracy thermochemical data
While DFT is excellent for geometries, high-accuracy ab initio methods are often preferred for calculating thermochemical data. ucr.edu Composite methods like the Weizmann-1 (W1) or Gn family (e.g., G4(MP2)) systematically combine calculations at different levels of theory and with various basis sets to approximate the exact solution of the Schrödinger equation. nih.govchemrxiv.org These methods can predict gas-phase thermochemical properties like the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) with near-experimental accuracy. nih.govacs.org This data is crucial for understanding the molecule's intrinsic stability and its potential energy contribution in chemical reactions.
Table 2: Hypothetical High-Accuracy Thermochemical Data for this compound This table presents plausible, illustrative data that would be expected from a high-level ab initio calculation.
| Property | Symbol | Hypothetical Value | Unit |
| Standard Enthalpy of Formation | ΔfH° | -450.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -155.2 | kJ/mol |
| Heat Capacity (Constant Pressure) | C_p | 385.7 | J/(mol·K) |
Calculation of spectroscopic parameters (NMR chemical shifts, vibrational frequencies)
QM calculations are highly effective at predicting spectroscopic parameters that can be directly compared with experimental results. Nuclear Magnetic Resonance (NMR) chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. researchgate.netnih.gov Predicted ¹H and ¹³C chemical shifts for this compound would help in assigning peaks in an experimental spectrum, confirming the molecule's connectivity and stereochemistry. nih.gov These calculations are often performed with an implicit solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. researchgate.net
Vibrational frequency calculations serve a dual purpose. First, they confirm that the optimized geometry is a true energy minimum. Second, the calculated frequencies and their corresponding intensities can be used to assign bands in an infrared (IR) spectrum, identifying key functional groups like the ketone and amide C=O stretches and the N-H bond.
Table 3: Hypothetical Calculated NMR Chemical Shifts (in CDCl₃) for this compound This table presents plausible, illustrative data that would be expected from a GIAO-DFT calculation.
| Atom | Assignment | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
| 1 | N-H (Amide) | 5.85 | - |
| 2 | C=O (Ketone) | - | 210.5 |
| 3 | C=O (Amide) | - | 171.0 |
| 4 | -C(O)CH₃ | 1.98 | 23.5 |
| 5 | CH (α to N) | - | 60.2 |
| 6 | CH (α to C=O) | 2.30 - 2.45 | 49.8 |
| 7 | Cyclohexyl CH₂ | 1.10 - 1.85 | 25.0 - 35.0 |
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups This table presents plausible, illustrative data that would be expected from a DFT frequency calculation.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3350 |
| C=O Stretch | Ketone | 1715 |
| C=O Stretch (Amide I) | Amide | 1655 |
| N-H Bend (Amide II) | Amide | 1550 |
Molecular Dynamics (MD) Simulations
While QM methods describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, accounting for temperature and solvent effects. nih.gov MD simulations are indispensable for understanding the flexibility and interactions of complex molecules in a realistic environment.
Conformational sampling and dynamic behavior in solution
This compound is a highly flexible molecule. Its dynamic behavior is characterized by several key motions: the ring-flipping of each cyclohexane (B81311) ring between chair and boat conformations, rotation about the C-C bond connecting the two rings, and rotation about the C-N amide bond. fiveable.melibretexts.orgyoutube.com MD simulations can explore the vast conformational space of the molecule by simulating these movements over nanoseconds or microseconds. nih.gov This conformational sampling allows for the identification of the most populated and energetically favorable shapes the molecule adopts in solution, providing a dynamic picture that static QM calculations cannot capture.
Table 5: Hypothetical Relative Energies of Key Conformers in Aqueous Solution from MD Simulations This table presents plausible, illustrative data that would be expected from an MD simulation.
| Conformer Description | Relative Energy (kJ/mol) | Population (%) |
| Chair-Chair (ax-ax) | 0.0 | 75 |
| Chair-Chair (ax-eq) | 5.2 | 18 |
| Chair-Boat | 23.5 | 5 |
| Other | >25 | <2 |
Solvent effects and solute-solvent interactions
MD simulations explicitly model the surrounding solvent molecules (e.g., water), offering a detailed view of solute-solvent interactions. rsc.org For this compound, this is particularly important for understanding how water molecules arrange themselves around the polar ketone and amide groups. Analyses such as Radial Distribution Functions (RDFs) can quantify the probability of finding a solvent molecule at a certain distance from a solute atom. researchgate.net Furthermore, MD simulations allow for the detailed study of hydrogen bonding networks, including the number of hydrogen bonds formed between the solute's acceptor (ketone and amide oxygens) and donor (amide N-H) sites and surrounding water molecules, as well as the average lifetime of these bonds. researchgate.netresearchgate.net
Table 6: Hypothetical Hydrogen Bonding Analysis in Aqueous Solution from MD Simulations This table presents plausible, illustrative data that would be expected from an MD simulation.
| Hydrogen Bond | Average Number of H-Bonds | Average Lifetime (ps) |
| Ketone C=O ··· H-O(Water) | 1.8 | 1.5 |
| Amide C=O ··· H-O(Water) | 2.1 | 2.0 |
| Amide N-H ··· O(Water) | 0.9 | 2.5 |
Reaction Pathway Modeling and Transition State Search
Understanding the synthetic pathways leading to this compound is fundamental for its efficient preparation. Computational modeling can elucidate reaction mechanisms, identify key intermediates, and predict the feasibility of different synthetic routes.
A plausible synthetic route to this compound could involve the formation of an enamine from cyclohexanone (B45756) and cyclohexylamine, followed by acylation and an intramolecular cyclization. The potential energy surface (PES) for such a multi-step synthesis can be mapped out using quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods. libretexts.orglibretexts.org The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. libretexts.orglibretexts.org By exploring this surface, chemists can identify the most energetically favorable reaction pathways, locate stable intermediates, and determine the transition states that connect them. libretexts.orglibretexts.org
For instance, the initial formation of the enamine intermediate would be one valley on the PES. The subsequent acylation with an acetylating agent would lead the system through another valley corresponding to the acylated intermediate. The final intramolecular cyclization to form the 2-oxocyclohexyl ring would involve traversing a pass over a transition state to the final product valley. The calculation of such a PES can be computationally intensive, especially for flexible molecules like this compound, and may require advanced techniques to efficiently sample the conformational space. aip.org
A hypothetical exploration of the final cyclization step might involve comparing different possible pathways, for which the calculated activation energies would indicate the most likely mechanism.
Hypothetical Potential Energy Surface Data for the Final Cyclization Step
| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Intramolecular Aldol-type Condensation | 0.0 | +25.3 | -15.2 | 25.3 |
| Dieckmann-like Condensation of a precursor ester | +5.1 | +22.8 | -15.2 | 17.7 |
| Radical-mediated Cyclization | +12.7 | +35.1 | -15.2 | 22.4 |
Note: This data is illustrative and represents a hypothetical outcome of a DFT study on possible cyclization pathways.
Once the transition states for each elementary step in the proposed synthesis are located and characterized, Transition State Theory (TST) can be used to predict the reaction rates. The free energy barrier, calculated as the difference in free energy between the transition state and the reactants, is a key determinant of the reaction rate. nih.govacs.org Computational studies on the hydrolysis of amides have shown that the nature of the substituents and the solvation model used can significantly affect the calculated free energy barriers. nih.govnih.gov These principles would be directly applicable to modeling the synthesis of this compound.
Furthermore, if the synthesis can lead to different stereoisomers, computational modeling can predict the selectivity of the reaction. By calculating the activation energies for the transition states leading to each stereoisomer, it is possible to determine which product is kinetically favored. Machine learning models are also emerging as powerful tools for predicting chemical reactivity and selectivity based on large datasets of known reactions. nih.govnih.govrsc.org
Hypothetical Calculated Activation Energies for Stereoisomer Formation
| Stereoisomer | Transition State Energy (kcal/mol) | Relative Activation Energy (kcal/mol) | Predicted Kinetic Product |
| (R,R) | 22.1 | 0.0 | Major |
| (R,S) | 23.5 | +1.4 | Minor |
| (S,R) | 23.7 | +1.6 | Minor |
| (S,S) | 22.3 | +0.2 | Major |
Note: This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Chemical Interactions
Beyond its synthesis, the potential biological activity of this compound can be investigated using computational methods like QSAR and molecular docking.
The structure of this compound, containing a cyclic ketone and an amide moiety, suggests it could be a ligand for various enzymes. For example, the cyclohexanone ring is a feature found in some inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gove-nps.or.kr
A hypothetical docking study of this compound into the active site of COX-2 could be performed. This would involve obtaining the crystal structure of COX-2, preparing the ligand structure (this compound), and using a docking program to simulate the binding process. The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts with the amino acid residues of the enzyme's active site. researchgate.net
Hypothetical Molecular Docking Results for this compound against COX-2
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| 1 | -8.5 | Arg120, Tyr355, Ser530 | 2 |
| 2 | -8.2 | Val349, Leu352, Phe518 | 1 |
| 3 | -7.9 | Arg513, Val523, Ala527 | 1 |
Note: The data presented is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. researchgate.net To develop a QSAR model for a series of analogs of this compound, a dataset of these compounds with their experimentally determined activities (e.g., IC50 values for enzyme inhibition) would be required. iosrjournals.orgresearchgate.net
The process would involve calculating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression, are then used to build an equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. nih.gov
Hypothetical QSAR Data for a Series of this compound Analogs
| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted log(1/IC50) |
| NOCA-1 | 3.2 | 251.39 | 49.3 | 5.8 |
| NOCA-2 | 3.5 | 265.42 | 49.3 | 6.1 |
| NOCA-3 | 2.9 | 251.39 | 58.5 | 5.5 |
| NOCA-4 | 3.8 | 279.45 | 49.3 | 6.4 |
Note: This table contains hypothetical data for illustrative purposes.
Derivatives and Analogues of N 1 2 Oxocyclohexyl Cyclohexyl Acetamide: Synthesis and Structure Reactivity Relationships
Systematic Modification of the Cyclohexyl Moieties
Substitution patterns and their influence on synthesis and reactivity
The introduction of substituents onto either of the cyclohexyl rings can dramatically alter the properties of the parent compound. The nature and position of these substituents would likely impact both the synthetic accessibility of the derivatives and their subsequent chemical behavior.
For instance, the synthesis of analogues with substituents on the non-ketonic cyclohexyl ring could be achieved by starting with appropriately substituted cyclohexylamines. The reactivity of these amines in the initial coupling reaction would be influenced by the electronic and steric nature of the substituents. Electron-donating groups might enhance the nucleophilicity of the amine, potentially increasing reaction rates, while bulky substituents near the amino group could hinder the reaction.
Substituents on the oxocyclohexyl ring could be introduced either before or after the formation of the core structure. Pre-functionalized cyclohexanones could be employed in the synthesis, although the compatibility of these functional groups with the reaction conditions would need to be considered. Alternatively, post-synthetic modification of the ketone-bearing ring could be explored.
Table 1: Potential Substitution Patterns and Their Anticipated Influence
| Position of Substitution | Type of Substituent (Example) | Potential Influence on Synthesis | Potential Influence on Reactivity |
| Non-ketonic cyclohexyl ring (C2'-C6') | Alkyl (e.g., methyl) | May require stereocontrolled synthesis of the starting cyclohexylamine. | Can introduce steric hindrance, affecting intermolecular interactions. |
| Non-ketonic cyclohexyl ring (C4') | Polar (e.g., hydroxyl) | May require protecting group strategies during synthesis. | Can alter solubility and introduce sites for further functionalization. |
| Oxocyclohexyl ring (C3-C6) | Electron-withdrawing (e.g., fluoro) | Could influence the reactivity of the starting cyclohexanone (B45756). | May increase the electrophilicity of the carbonyl carbon. |
| Oxocyclohexyl ring (α to C=O) | Alkyl (e.g., methyl) | Could be introduced via enolate alkylation post-synthesis. | Affects enolate formation and subsequent reactions at the α-position. |
Ring expansion/contraction strategies
Altering the size of one or both cyclohexyl rings would lead to a series of analogues with different conformational properties and potentially novel reactivity.
Ring Expansion: Strategies such as the Tiffeneau-Demjanov rearrangement could potentially be applied to the oxocyclohexyl moiety. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction and diazotization to induce a one-carbon ring expansion to a cycloheptanone (B156872) derivative. Tandem catalysis systems involving dehydrogenation and olefin metathesis have also been reported for the ring expansion of cycloalkanes, which could be a potential, albeit complex, route to explore. organic-chemistry.org
Ring Contraction: The Favorskii rearrangement is a classic method for the contraction of α-haloketones. This could be applied to an α-halogenated derivative of N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide to yield a cyclopentanecarboxamide (B1346233) analogue. The reaction proceeds through a cyclopropanone (B1606653) intermediate, and the stereochemical outcome would be of significant interest.
Chemical Transformations at the Amide Nitrogen and Carbonyl Oxygen
The amide linkage is a central functional group that offers multiple points for modification.
N-Alkylation and N-Acylation reactions
The amide nitrogen in this compound possesses a proton that can be removed by a suitable base, generating an amidate anion. This nucleophilic species can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield N-alkylated derivatives. The choice of base and solvent would be crucial to avoid competing reactions, such as O-alkylation or reactions at the α-carbon of the ketone.
N-Acylation: Treatment with acyl chlorides or anhydrides would lead to the formation of N-acylated products, effectively creating an imide-like structure.
These modifications would significantly alter the hydrogen-bonding capabilities of the amide group and could have a profound impact on the molecule's conformation and intermolecular interactions.
Modifications of the amide carbonyl
The carbonyl oxygen of the amide is weakly basic and can be protonated under acidic conditions. More significant transformations would involve its reduction or conversion to a thioamide.
Reduction: The amide carbonyl could be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, transforming the acetamide (B32628) into a secondary amine derivative.
Thionation: Reagents such as Lawesson's reagent could be used to convert the amide carbonyl into a thiocarbonyl, yielding the corresponding thioamide. This transformation would alter the electronic properties and hydrogen-bonding characteristics of the linkage.
Alterations to the Oxocyclohexyl Moiety
The ketone functionality on one of the cyclohexyl rings is a prime site for a wide range of chemical transformations, leading to a diverse set of analogues.
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent (e.g., sodium borohydride (B1222165), lithium aluminum hydride) could influence the stereoselectivity of the reduction, leading to either the cis or trans alcohol.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. Grignard reagents or organolithium compounds could be used to introduce alkyl or aryl groups, leading to tertiary alcohols.
Wittig Reaction: The Wittig reaction would allow for the conversion of the carbonyl group into a carbon-carbon double bond, introducing an exocyclic methylene group or other substituted alkenes.
Formation of Heterocycles: The ketone could serve as a precursor for the synthesis of spirocyclic heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline ring fused in a spiro fashion.
Table 2: Potential Transformations of the Oxocyclohexyl Moiety
| Reaction Type | Reagent Example | Product Type | Potential for Further Diversification |
| Reduction | Sodium borohydride | Secondary alcohol | Oxidation back to ketone, esterification of the alcohol. |
| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol | Dehydration to form an alkene. |
| Wittig Reaction | Methylenetriphenylphosphorane | Exocyclic alkene | Epoxidation, dihydroxylation, or cleavage of the double bond. |
| Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated dinitrile | Further reactions of the nitrile groups and the double bond. |
The exploration of these synthetic pathways would lead to a library of compounds derived from the this compound core. A systematic investigation of their properties and reactivity would be essential to establish comprehensive structure-reactivity relationships, providing valuable insights into the chemical behavior of this class of compounds.
Reduction of the Ketone Group to Alcohol
The reduction of the ketone group in this compound to a secondary alcohol introduces a new stereocenter and significantly alters the molecule's polarity and hydrogen bonding capabilities. The stereochemical outcome of this reduction is of paramount importance, as the relative orientation of the hydroxyl group to the rest of the molecule can profoundly influence its chemical and physical properties.
The stereoselectivity of the reduction of 2-substituted cyclohexanones is well-documented and provides a strong basis for predicting the behavior of the target compound. nih.govacs.orgacs.org The approach of the reducing agent to the carbonyl carbon is dictated by steric hindrance and torsional strain in the transition state.
Common Reducing Agents and Expected Stereoselectivity:
| Reducing Agent | Predominant Product (Stereochemistry) | Rationale |
| Sodium Borohydride (NaBH₄) | Axial attack, leading to the equatorial alcohol. | A small hydride donor that can approach from the less sterically hindered axial face. acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Axial attack, leading to the equatorial alcohol. | Similar to NaBH₄, it is a small nucleophile favoring the axial approach. acs.org |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Equatorial attack, leading to the axial alcohol. | A bulky hydride source that approaches from the more accessible equatorial face to avoid steric clashes with the axial hydrogens and the adjacent cyclohexyl group. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can exhibit variable selectivity depending on the substrate and reaction conditions. | Its bulkiness generally favors equatorial attack, but coordination effects can influence the outcome. acs.org |
| Baker's Yeast (Saccharomyces cerevisiae) | Can provide high stereoselectivity, often leading to a specific enantiomer. | Enzymatic reduction offers a green and highly selective alternative, capable of producing optically active alcohols. nih.gov |
The relative orientation of the two cyclohexyl rings will significantly influence the accessibility of the carbonyl group. The bulky adjacent cyclohexyl group at the C1 position will likely direct small reducing agents to the opposite face of the ketone, leading to a predominance of one diastereomer. For instance, enzymatic reductions of related 2-substituted cyclohexanones have demonstrated the potential to achieve high enantiomeric purity. nih.gov
Formation of Enol or Enamine Derivatives
The presence of alpha-hydrogens to the ketone functionality allows for the formation of enol or enamine derivatives. These intermediates are pivotal in a variety of synthetic transformations, acting as nucleophiles in alkylation, acylation, and condensation reactions.
Enol and Enolate Formation:
Under acidic or basic conditions, the ketone can tautomerize to its enol form. However, the equilibrium for simple ketones typically lies far to the side of the ketone. More synthetically useful are enolates, which are formed by the deprotonation of an alpha-hydrogen using a base. The regioselectivity of enolate formation in unsymmetrical ketones like this compound is a critical consideration.
Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures. Deprotonation occurs at the less substituted and more accessible alpha-carbon. pitt.edu
Thermodynamic Enolate: Formed under conditions that allow for equilibrium (e.g., weaker base, higher temperatures). The more substituted, and generally more stable, enolate is the major product. pitt.edu
Enamine Formation:
Enamines are formed through the reaction of the ketone with a secondary amine, typically with acid catalysis. makingmolecules.commasterorganicchemistry.comlibretexts.org Common secondary amines used for this purpose include pyrrolidine, piperidine, and morpholine. The resulting enamine is a powerful nucleophile, more reactive than an enol but less so than an enolate, offering a milder alternative for many reactions. makingmolecules.com The regioselectivity of enamine formation generally favors the less substituted double bond to minimize steric strain. masterorganicchemistry.com
Interactive Table: Reagents for Enol/Enamine Formation
| Derivative | Reagent(s) | Key Features |
| Kinetic Enolate | LDA, THF, -78 °C | Favors the less substituted enolate. |
| Thermodynamic Enolate | NaH, KH, or alkoxides at higher temperatures | Favors the more stable, more substituted enolate. |
| Enamine | Pyrrolidine, Piperidine, or Morpholine with acid catalyst (e.g., p-TsOH) | Forms a neutral, highly nucleophilic intermediate. libretexts.org |
Functionalization at Alpha-Carbons to the Ketone
The enolates and enamines derived from this compound serve as versatile intermediates for introducing a wide array of functional groups at the alpha-positions (C2' and C6' of the oxocyclohexyl ring).
Alkylation:
The reaction of the enolate or enamine with alkyl halides is a fundamental carbon-carbon bond-forming reaction. libretexts.orggoogle.comchemistryviews.orgubc.ca The choice of enolate (kinetic vs. thermodynamic) will determine the site of alkylation. The stereochemistry of the alkylation is influenced by the direction of approach of the electrophile, which is often from the less hindered face of the enolate. For cyclohexanone enolates, axial alkylation is often favored kinetically. ubc.ca
Acylation:
Acylation of enamines with acyl halides can lead to the formation of β-diketones after hydrolysis of the intermediate iminium salt. libretexts.org This provides a route to introduce an additional carbonyl group, which can be a handle for further synthetic manipulations.
Michael Addition:
Enamines are particularly effective nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction allows for the formation of 1,5-dicarbonyl compounds after hydrolysis, significantly increasing the molecular complexity.
Structure-Reactivity Relationships (SRR) in Derivatives
Understanding the relationship between the structure of the derivatives of this compound and their chemical reactivity is crucial for predicting their behavior and for the rational design of new compounds with desired properties.
Correlation of Structural Parameters with Chemical Reactivity
The chemical reactivity of the derivatives will be intrinsically linked to several key structural parameters:
Stereochemistry: The relative configuration of substituents on both cyclohexyl rings will dictate the conformational preferences of the molecule. youtube.comlibretexts.org An axial versus equatorial placement of a functional group will impact its steric environment and its ability to participate in reactions. For instance, the rate of esterification of a hydroxyl group formed from the reduction of the ketone will be faster for an equatorial alcohol compared to a more sterically hindered axial one.
Conformational Flexibility: The 1,1'-bicyclohexyl core introduces significant conformational complexity. youtube.comnist.gov The ease with which the rings can rotate and adopt different chair or twist-boat conformations will influence the accessibility of reactive sites. acs.org Bulky substituents will restrict this flexibility and may lock the molecule into a specific conformation, thereby modulating its reactivity.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can have a profound effect on the reactivity of the ketone and amide functionalities. For example, an electron-withdrawing group at the alpha-position to the ketone will increase the acidity of the remaining alpha-hydrogens, facilitating enolate formation.
Design Principles for Novel Derivatives with Enhanced Chemical Properties
Based on the understanding of structure-reactivity relationships, several design principles can be formulated for creating novel derivatives of this compound with enhanced or tailored chemical properties.
Modulating Reactivity through Stereocontrol: By carefully selecting reduction or alkylation conditions, specific diastereomers can be synthesized. nih.govmdpi.com This allows for the precise positioning of functional groups to either enhance or hinder their reactivity. For example, to create a more reactive alcohol, synthetic strategies would target the formation of the less sterically hindered equatorial isomer.
Introducing Conformation-Locking Elements: The introduction of bulky groups or the formation of cyclic structures bridging the two cyclohexyl rings could be used to restrict conformational freedom. This can lead to derivatives with more predictable reactivity and potentially higher selectivity in subsequent reactions.
Fine-Tuning Electronic Properties: The strategic placement of substituents with specific electronic properties can be used to modulate the reactivity of the core functional groups. For instance, to facilitate nucleophilic attack at the carbonyl carbon, electron-withdrawing groups could be introduced on the cyclohexyl ring. Conversely, electron-donating groups would enhance the nucleophilicity of a derived enamine.
Bioisosteric Replacement: For applications in medicinal chemistry, parts of the molecule could be replaced with bioisosteres to improve properties such as metabolic stability or receptor affinity, while maintaining the desired chemical reactivity for biological interactions. For example, the amide linkage could be replaced with other groups like a sulfonamide.
By applying these principles, a diverse library of derivatives of this compound can be rationally designed and synthesized, paving the way for the discovery of new chemical entities with unique and valuable properties.
Applications of N 1 2 Oxocyclohexyl Cyclohexyl Acetamide in Chemical Synthesis and Supramolecular Chemistry
Use as a Building Block or Intermediate in Complex Molecule Synthesis
Organic building blocks are fundamental to the modular assembly of more complex molecular structures. sigmaaldrich.com The bifunctional nature of N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide, possessing both a ketone and an amide group on a spirocyclic scaffold, makes it a valuable intermediate for synthetic chemists.
Synthesis of natural products or their analogues
While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented, its structural motifs are prevalent in numerous biologically active natural compounds. The cyclohexanone (B45756) ring is a common feature in many terpenes and steroids, and the acetamide (B32628) group provides a handle for further functionalization or can be part of a larger pharmacophore. The true potential of this compound lies in its ability to be transformed into various derivatives that can then be incorporated into natural product synthesis. For instance, the ketone can be subjected to a variety of reactions such as aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations to elaborate the carbon skeleton. The amide functionality can be hydrolyzed to the corresponding amine or modified to introduce other functional groups, paving the way for the synthesis of complex alkaloids or polyketide-derived natural products.
Construction of complex heterocyclic systems
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The structure of this compound is pre-disposed to serve as a precursor for the synthesis of various heterocyclic systems. The presence of the ketone and amide functionalities in close proximity allows for intramolecular cyclization reactions to form novel heterocyclic rings.
For example, under specific reaction conditions, the amide nitrogen could potentially react with the ketone carbonyl to form an enamine, which could then undergo further reactions. Alternatively, the α-carbon to the ketone could be functionalized and subsequently cyclized with the amide nitrogen to generate fused or spirocyclic nitrogen-containing heterocycles. The synthesis of various pyrimidine (B1678525) derivatives, for example, often involves the condensation of a ketone with a urea (B33335) or thiourea (B124793) derivative, highlighting a potential pathway for this compound. nih.gov The ability to construct such complex heterocyclic systems from a relatively simple starting material underscores the value of this compound as a versatile building block.
Potential in Catalysis or Supramolecular Assembly
The unique three-dimensional structure and functional group array of this compound also suggest its potential utility in the fields of catalysis and supramolecular chemistry.
Ligand design for metal catalysis
The development of new ligands is crucial for advancing metal-catalyzed reactions. The amide and ketone functionalities within this compound can act as coordination sites for metal ions. By modifying the core structure, it is possible to design novel bidentate or even tridentate ligands. For instance, reduction of the ketone to a hydroxyl group would create a bidentate N,O-ligand. Further functionalization of the cyclohexyl rings could introduce additional donor atoms, leading to ligands with specific steric and electronic properties. These tailored ligands could find applications in a variety of catalytic transformations, such as asymmetric hydrogenation, cross-coupling reactions, or oxidation catalysis.
Self-assembly phenomena and crystal engineering
Supramolecular chemistry relies on non-covalent interactions to build complex and functional architectures from molecular components. The amide group in this compound is capable of forming strong hydrogen bonds, which are a key driving force for self-assembly. The rigid spirocyclic core of the molecule can enforce a specific directionality to these hydrogen bonds, potentially leading to the formation of well-defined one-, two-, or three-dimensional supramolecular structures in the solid state.
The interplay of hydrogen bonding from the amide, dipole-dipole interactions from the ketone, and van der Waals forces from the cyclohexyl rings could be exploited in crystal engineering to design materials with specific properties. The study of the self-assembly behavior of this molecule and its derivatives could lead to the development of new crystalline materials with applications in areas such as gas storage, separation, or as templates for solid-state reactions.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Table 1: Potential AI-Generated Retrosynthetic Pathways
| Disconnection Strategy | Key Intermediate(s) | Precursors | Potential Reaction Type |
|---|---|---|---|
| Amide Bond Formation | 1-(2-oxocyclohexyl)cyclohexanamine | Cyclohexanone (B45756), Acetyl chloride | Reductive amination followed by acylation |
| C-C Bond Formation (alpha-alkylation) | N-cyclohexylacetamide, 2-chlorocyclohexanone | Cyclohexylamine, Acetic anhydride, Cyclohexene oxide | Amide formation followed by alkylation |
High-Throughput Screening for Novel Reactivity Patterns
High-Throughput Screening (HTS) offers a powerful methodology for rapidly exploring the chemical reactivity and potential applications of N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide and its derivatives. Instead of traditional, one-at-a-time experiments, HTS allows for the parallel execution of hundreds or thousands of reactions in microplate format. nih.gov
For this specific compound, an HTS campaign could be designed to screen for novel catalytic transformations or to identify derivatives with desirable properties. Given the presence of the ketone functional group, established HTS assays for ketone detection, such as those using fluorometric probes like para-methoxy-2-amino benzamidoxime (B57231) (PMA), could be adapted. acs.org This would allow for the rapid identification of reactions that consume or modify the cyclohexanone moiety.
Table 2: Hypothetical HTS Workflow for Reactivity Screening
| Step | Description | Technology/Method | Output |
|---|---|---|---|
| 1. Library Preparation | A library of potential catalysts (e.g., metal catalysts, organocatalysts) and reagents is prepared in a 384-well plate format. | Liquid handling robotics | Arrayed library of reaction components |
| 2. Dispensing | This compound is dispensed into each well of the reaction plate. | Acoustic dispensing or automated syringe systems | Initiation of parallel reactions |
| 3. Incubation | The reaction plate is incubated under controlled conditions (temperature, atmosphere). | Automated incubators | Allow reactions to proceed |
| 4. Quenching & Detection | Reactions are quenched, and a fluorogenic ketone-detecting reagent is added. | Automated liquid handlers | Generation of a fluorescent signal inversely proportional to ketone consumption |
| 5. Data Acquisition | The fluorescence intensity of each well is measured. | Plate reader (e.g., FLIPR Penta) nih.gov | Quantitative data on the extent of reaction in each well |
| 6. Hit Identification | Wells showing significant changes in fluorescence ("hits") are identified for further investigation. | Data analysis software | A list of promising reaction conditions or catalysts |
This approach could uncover unexpected reactivity, such as novel cyclizations, rearrangements, or C-H activation pathways, that would be time-consuming to discover through conventional methods. Furthermore, by creating a library of derivatives of the title compound and screening them against biological targets, HTS can accelerate the hit-finding phase in drug discovery. nih.govlifechemicals.com
Sustainable Synthesis and Circular Economy Approaches for Production
Modern chemical synthesis places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use renewable feedstocks. unc.edu The production of this compound can be envisioned through a more sustainable lens.
Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste. unc.edu Emerging sustainable alternatives include direct amidation of carboxylic acids catalyzed by reusable catalysts or enzymatic methods. ucl.ac.ukmdpi.com For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze amidation in green solvents like cyclopentyl methyl ether, offering high yields and purity without the need for extensive purification. mdpi.com Similarly, the synthesis of the ketone moiety can be approached using greener oxidizing agents or catalytic aerobic oxidation.
The principles of a circular economy, which focus on eliminating waste and regenerating resources, are also becoming integral to chemical manufacturing. nih.gov In the context of producing this compound, this could involve:
Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalysts immobilized on supports that can be easily filtered and reused for multiple reaction cycles. nih.gov
Solvent Recycling: Using solvent recovery systems to purify and reuse solvents, reducing both cost and environmental impact.
Waste Valorization: Investigating whether by-products from the synthesis could be used as starting materials for other chemical processes, an approach known as industrial symbiosis.
Table 3: Comparison of Synthetic Approaches based on Green Chemistry Metrics
| Synthetic Route | Atom Economy | E-Factor (Waste/Product Ratio) | Catalyst | Solvent | Sustainability Notes |
|---|---|---|---|---|---|
| Traditional Alkylation | Low | High | Stoichiometric base | Chlorinated solvents | Generates significant salt waste; uses hazardous solvents. |
| Catalytic Reductive Amination | Moderate | Moderate | Precious metal (e.g., Pd/C) | Alcohols | Higher atom economy; potential for catalyst recycling. |
| Enzymatic Amidation | High | Low | Immobilized Lipase (e.g., CALB) | Green solvents (e.g., CPME) | Biodegradable catalyst, mild conditions, minimal waste. mdpi.com |
Advanced Characterization Techniques in Chemical Research
The unambiguous structural elucidation of this compound is complicated by its stereoisomerism. The molecule possesses at least two chiral centers, leading to the potential for multiple diastereomers. Advanced characterization techniques are essential to differentiate these isomers and fully define the molecule's three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR provide basic structural information, they are often insufficient for complex stereochemical assignments.
2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY can reveal through-space proximity between protons, providing critical information about the relative stereochemistry of the two cyclohexane (B81311) rings.
Pure Shift NMR: This emerging technique can collapse complex multiplets into singlets, significantly improving spectral resolution and allowing for the accurate determination of diastereomeric ratios where signals would otherwise overlap.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide structural clues. The fragmentation patterns of N-acyl compounds often involve characteristic losses of the acyl group and cleavages within the ring structures, which can help in confirming the connectivity. unite.edu.mk
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Broad singlet for N-H proton; multiple overlapping multiplets for cyclohexyl protons. libretexts.org | Presence of amide and aliphatic protons. |
| ¹³C NMR | Signal for ketone carbonyl (~210 ppm); signal for amide carbonyl (~170 ppm); multiple signals in the aliphatic region (20-60 ppm). | Confirmation of key functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation cross-peaks establishing H-H and C-H connectivities through bonds. | Unambiguous assignment of all proton and carbon signals. |
| NOESY/ROESY | Cross-peaks between protons on the two different cyclohexane rings. | Determination of the relative orientation (cis/trans) of the substituents at the stereocenters. |
| HRMS (ESI+) | Accurate mass peak corresponding to the protonated molecule [M+H]⁺. | Confirmation of the molecular formula. |
| Tandem MS (MS/MS) | Fragment ions corresponding to the loss of the acetamide (B32628) group, water, and cleavage of the bond between the two rings. | Structural verification of the molecular backbone. |
By employing this suite of advanced analytical methods, researchers can gain a comprehensive understanding of the structure and stereochemistry of this compound, which is a prerequisite for any further investigation into its properties and applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-oxocyclohexyl)cyclohexanamine |
| Cyclohexanone |
| Acetyl chloride |
| N-cyclohexylacetamide |
| 2-chlorocyclohexanone |
| Cyclohexylamine |
| Acetic anhydride |
| Cyclohexene oxide |
| N-acetyl-cyclohexyl enamine |
| Cyclohexenone |
| para-methoxy-2-amino benzamidoxime (PMA) |
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Advanced Synthesis Optimization
Q: How can researchers optimize reaction conditions to enhance the yield of This compound in multi-step syntheses? A:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics for acylation steps.
- Catalysis : Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) accelerate cyclization and amide bond formation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like ketone reduction.
- Kinetic Studies : Monitor intermediate formation via TLC or HPLC to identify rate-limiting steps and adjust stoichiometry .
Structural and Conformational Analysis
Q: What advanced techniques resolve the stereochemistry and conformational dynamics of This compound? A:
- 2D NMR Techniques : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity of protons, clarifying chair vs. boat cyclohexane conformations.
- X-ray Crystallography : Provides definitive stereochemical assignment and bond angles.
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and energy barriers for ring flipping .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the enzyme inhibitory potential of This compound? A:
- In Vitro Enzyme Assays : Use purified enzymes (e.g., cyclooxygenase or kinases) with substrate analogs. Measure inhibition via fluorescence or spectrophotometry.
- Dose-Response Curves : Determine IC values using serial dilutions (e.g., 0.1–100 µM).
- Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported bioactivity data for This compound and its analogs? A:
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent).
- Comparative Structural Analysis : Use X-ray or NMR to confirm compound identity and rule out isomer contamination.
- Computational Docking : Predict binding modes to receptors (e.g., opioid or kinase targets) and validate with mutagenesis studies .
Stability and Degradation Studies
Q: What strategies ensure the stability of This compound during long-term storage and in biological assays? A:
- Storage Conditions : Store at −20°C in inert atmospheres (argon) to prevent oxidation.
- Degradation Profiling : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Buffering Agents : Include antioxidants (e.g., ascorbic acid) in aqueous solutions to mitigate hydrolysis .
Comparative Analysis with Structural Analogs
Q: How does This compound differ from fluorinated or tetrazole-containing analogs in reactivity and bioactivity? A:
- Fluorinated Analogs : Fluorine atoms increase electronegativity, enhancing metabolic stability but reducing solubility (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).
- Tetrazole Moieties : Improve receptor binding via hydrogen bonding but introduce synthetic complexity.
- Activity Trends : Cyclohexyl groups enhance lipophilicity, favoring CNS penetration, while polar substituents improve aqueous solubility .
Computational Modeling Applications
Q: How can molecular dynamics (MD) simulations predict the pharmacokinetic properties of This compound? A:
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism.
- Binding Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify ligand-receptor affinity.
- Solubility Prediction : COSMO-RS models correlate molecular polarity with solubility in biological matrices .
Synthetic Byproduct Identification
Q: What analytical approaches identify and quantify synthetic byproducts in This compound batches? A:
- LC-MS/MS : Detects low-abundance impurities (e.g., unreacted ketone intermediates).
- GC-MS : Identifies volatile byproducts from acylation steps.
- Isotopic Labeling : Trace reaction pathways using C-labeled precursors .
Scaling Up Laboratory Synthesis
Q: What challenges arise when scaling up This compound synthesis, and how are they mitigated? A:
- Heat Dissipation : Use jacketed reactors to control exothermic reactions.
- Purification : Replace column chromatography with recrystallization or fractional distillation.
- Yield Optimization : Pilot studies in continuous-flow reactors improve mixing and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
